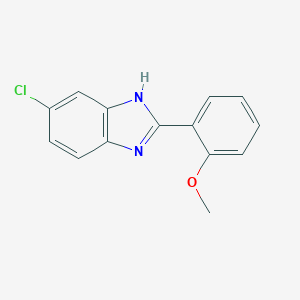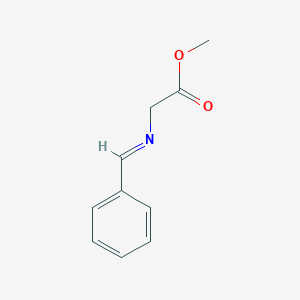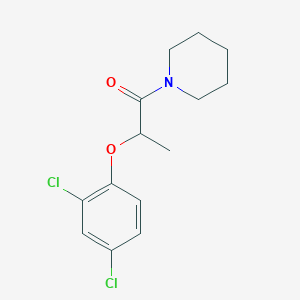![molecular formula C23H21BrN2O3 B186016 N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide CAS No. 6453-20-9](/img/structure/B186016.png)
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide, also known as BRD9876, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This molecule has been found to be effective in inhibiting the activity of a number of proteins and enzymes, making it a promising candidate for use in a wide range of applications.
作用機序
The mechanism of action of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide involves binding to the target protein or enzyme and inhibiting its activity. This molecule has been found to bind to specific regions of the protein or enzyme, resulting in a conformational change that prevents it from carrying out its normal function.
生化学的および生理学的効果
The biochemical and physiological effects of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide depend on the specific protein or enzyme that it inhibits. For example, inhibition of BRD4 has been shown to result in decreased expression of genes that are involved in cell proliferation and survival, making it a promising candidate for use in cancer therapy.
実験室実験の利点と制限
One of the main advantages of using N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide in lab experiments is its high potency and specificity, which allows for precise control over the target protein or enzyme. However, one limitation of this molecule is its relatively short half-life, which can make it difficult to maintain its inhibitory effects over long periods of time.
将来の方向性
There are a number of potential future directions for research involving N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide. For example, this molecule could be further optimized to increase its potency and specificity, or it could be used in combination with other small molecule inhibitors to achieve synergistic effects. Additionally, the use of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide in animal models could help to further elucidate its potential therapeutic applications.
合成法
The synthesis of N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide involves several steps, including the formation of the key intermediate, 5-bromo-1,3-dioxobenzo[de]isoquinoline, which is then reacted with adamantane-1-carboxylic acid to form the final product. The synthesis of this molecule has been extensively studied and optimized, resulting in a highly efficient and reproducible process.
科学的研究の応用
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide has been found to be effective in inhibiting a number of proteins and enzymes that are involved in various biological processes. For example, this molecule has been shown to inhibit the activity of the protein BRD4, which is involved in gene transcription and has been implicated in a number of diseases, including cancer.
特性
CAS番号 |
6453-20-9 |
|---|---|
製品名 |
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide |
分子式 |
C23H21BrN2O3 |
分子量 |
453.3 g/mol |
IUPAC名 |
N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H21BrN2O3/c24-16-7-15-2-1-3-17-19(15)18(8-16)21(28)26(20(17)27)25-22(29)23-9-12-4-13(10-23)6-14(5-12)11-23/h1-3,7-8,12-14H,4-6,9-11H2,(H,25,29) |
InChIキー |
SFHIJXGZMYIULY-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)Br |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)









![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)

